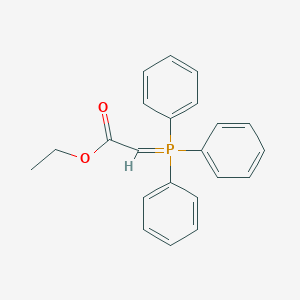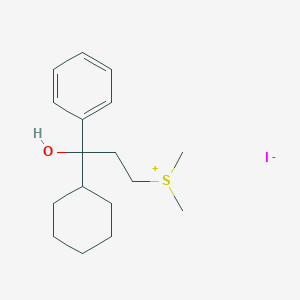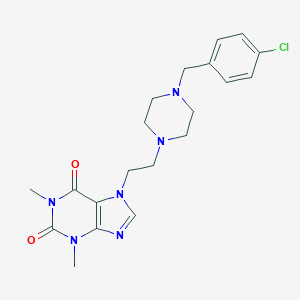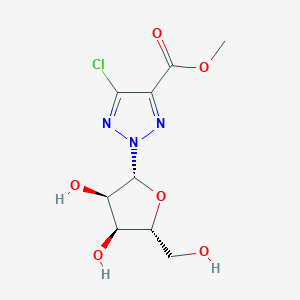
2H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-2-(beta-D-ribofuranosyl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-2-(beta-D-ribofuranosyl)-, methyl ester is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of ribonucleoside and has been found to possess several interesting properties that make it a valuable tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of 2H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-2-(beta-D-ribofuranosyl)-, methyl ester is not fully understood. However, it is believed that the compound may work by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This, in turn, leads to the suppression of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 2H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-2-(beta-D-ribofuranosyl)-, methyl ester has several biochemical and physiological effects. For example, it has been found to induce the expression of certain genes that are involved in cell cycle regulation and apoptosis. Additionally, it has been shown to inhibit the activity of certain enzymes that are involved in DNA replication and repair.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-2-(beta-D-ribofuranosyl)-, methyl ester in lab experiments is its ability to selectively target cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and development. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 2H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-2-(beta-D-ribofuranosyl)-, methyl ester. One area of interest is the development of new cancer therapies based on this compound. Additionally, researchers are interested in exploring the potential applications of this compound in other areas, such as drug delivery and gene therapy. Further studies are also needed to better understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 2H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-2-(beta-D-ribofuranosyl)-, methyl ester can be achieved through a variety of methods. One common approach involves the reaction of ribonucleoside with sodium azide, followed by the addition of copper (I) catalyst to produce the desired compound. Other methods involve the use of different reagents and catalysts, but all aim to achieve the same end product.
Wissenschaftliche Forschungsanwendungen
2H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-2-(beta-D-ribofuranosyl)-, methyl ester has been extensively studied for its potential applications in scientific research. One area where it has shown promise is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new cancer therapies.
Eigenschaften
CAS-Nummer |
106824-96-8 |
|---|---|
Produktname |
2H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-2-(beta-D-ribofuranosyl)-, methyl ester |
Molekularformel |
C9H12ClN3O6 |
Molekulargewicht |
293.66 g/mol |
IUPAC-Name |
methyl 5-chloro-2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]triazole-4-carboxylate |
InChI |
InChI=1S/C9H12ClN3O6/c1-18-9(17)4-7(10)12-13(11-4)8-6(16)5(15)3(2-14)19-8/h3,5-6,8,14-16H,2H2,1H3/t3-,5-,6-,8-/m1/s1 |
InChI-Schlüssel |
GRCBSILURPLTRU-ZIYNGMLESA-N |
Isomerische SMILES |
COC(=O)C1=NN(N=C1Cl)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES |
COC(=O)C1=NN(N=C1Cl)C2C(C(C(O2)CO)O)O |
Kanonische SMILES |
COC(=O)C1=NN(N=C1Cl)C2C(C(C(O2)CO)O)O |
Andere CAS-Nummern |
106824-96-8 |
Synonyme |
5-Chloro-2-(beta-D-ribofuranosyl)-2H-1,2,3-triazole-4-carboxylic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



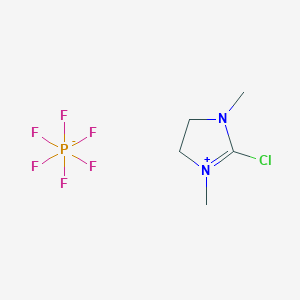
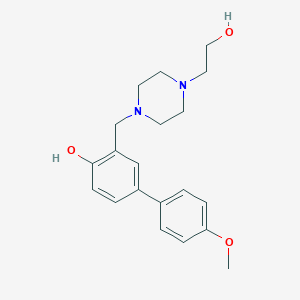
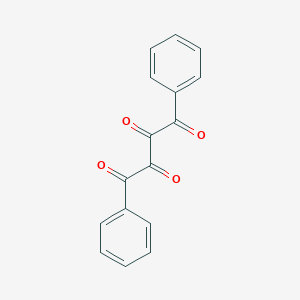

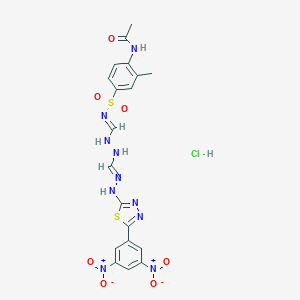
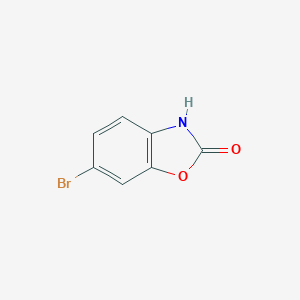
![2-(3-Bromophenyl)benzo[D]thiazole](/img/structure/B24853.png)


